molecular formula C14H28N6O2 B14360309 N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide CAS No. 90267-24-6

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide

Cat. No.: B14360309
CAS No.: 90267-24-6
M. Wt: 312.41 g/mol
InChI Key: BTVATEDYARVDDD-UHFFFAOYSA-N
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Description

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide is a compound that features two piperazine rings attached to an ethanediamide backbone. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide typically involves the reaction of ethanediamide with 4-methylpiperazine. One common method involves the following steps:

Industrial Production Methods

Industrial production of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperazine rings can interact with various biological molecules, influencing pathways such as neurotransmitter signaling or enzyme activity. These interactions are mediated through binding to receptors or enzymes, leading to modulation of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide is unique due to its dual piperazine rings, which confer distinct chemical and biological properties. This dual structure allows for more complex interactions and applications compared to simpler piperazine derivatives .

Properties

CAS No.

90267-24-6

Molecular Formula

C14H28N6O2

Molecular Weight

312.41 g/mol

IUPAC Name

N,N'-bis[(4-methylpiperazin-1-yl)methyl]oxamide

InChI

InChI=1S/C14H28N6O2/c1-17-3-7-19(8-4-17)11-15-13(21)14(22)16-12-20-9-5-18(2)6-10-20/h3-12H2,1-2H3,(H,15,21)(H,16,22)

InChI Key

BTVATEDYARVDDD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CNC(=O)C(=O)NCN2CCN(CC2)C

Origin of Product

United States

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